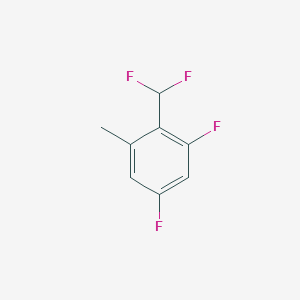

2,4-Difluoro-6-methylbenzodifluoride

Description

2,4-Difluoro-6-methylbenzodifluoride (hypothetical structure: benzene ring with fluorine atoms at positions 2 and 4, a methyl group at position 6, and a trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) group) is a fluorinated aromatic compound. Its structure combines electron-withdrawing fluorine atoms and a methyl group, which influence its electronic and steric properties. Such compounds are typically utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity.

Properties

IUPAC Name |

2-(difluoromethyl)-1,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLBHMOFYFMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Difluoro-6-methylbenzodifluoride involves several steps. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions typically involve the use of a strong base and a fluorinating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Difluoro-6-methylbenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The benzene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

DFMB serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex fluorinated compounds. The compound can participate in:

- Substitution Reactions: Fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions: DFMB can be oxidized or reduced to yield different derivatives.

Biology

In biological research, DFMB is investigated for its potential interactions with biomolecules. Studies focus on:

- Biological Activity: The compound's structure may enhance its reactivity with enzymes and receptors, potentially modulating their activity.

- Drug Discovery: DFMB is explored for its therapeutic applications, particularly in developing new pharmaceuticals that leverage its unique properties.

Medicine

DFMB's fluorinated structure contributes to its stability and bioavailability, making it a candidate for drug development. Research areas include:

- Fluorinated Pharmaceuticals: Investigating its role in synthesizing drugs with improved efficacy and reduced side effects.

- Therapeutic Applications: Exploring potential uses in treating diseases where fluorinated compounds show promise.

Industry

In industrial applications, DFMB is utilized in producing specialty chemicals and materials with unique properties. Its applications include:

- Manufacturing Processes: Used as an intermediate in synthesizing various chemical products.

- Material Science: Contributing to the development of materials with enhanced performance characteristics.

Case Studies

Case Study 1: Drug Development

Research has indicated that DFMB derivatives exhibit enhanced antibacterial activity compared to non-fluorinated counterparts. This has led to the exploration of DFMB in developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Material Science

DFMB has been employed in creating novel polymers that exhibit improved thermal stability and chemical resistance. These materials are particularly useful in high-performance applications such as aerospace and electronics.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzodifluoride involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Difluoro-6-methylbenzodifluoride with analogous fluorinated benzene derivatives, focusing on substituents, physicochemical properties, and applications:

Notes:

- *Estimated values based on structural analogs.

- Log P (partition coefficient) reflects lipophilicity; higher values indicate greater lipid solubility.

Key Differences:

Functional Groups :

- Unlike aldehyde-containing analogs (e.g., 2,4-Difluorobenzaldehyde), 2,4-Difluoro-6-methylbenzodifluoride lacks a reactive aldehyde group, making it more stable but less reactive in nucleophilic additions .

- The trifluoromethyl/difluoromethyl group enhances electron-withdrawing effects compared to methoxy or nitro substituents, altering aromatic electrophilic substitution patterns .

Physicochemical Properties :

- The methyl and trifluoromethyl groups increase molecular weight and lipophilicity (higher Log P) compared to simpler difluoro derivatives, improving membrane permeability but reducing aqueous solubility .

- Boiling points are influenced by molecular symmetry and polarizability; bulkier substituents (e.g., -CF₃) elevate boiling points relative to aldehydes .

Synthetic Routes :

- Fluorinated benzaldehyde derivatives (e.g., 2,4-Difluorobenzaldehyde) are synthesized via halogenation or Ullmann coupling, while trifluoromethylated analogs often require specialized reagents like ClCF₃ or fluorinated Grignard reagents .

- The target compound may involve Friedel-Crafts alkylation or direct fluorination of pre-functionalized benzene rings, similar to methods in using sodium metabisulfite and DMF .

Biological Activity: Trifluoromethyl groups are associated with enhanced metabolic stability and CYP enzyme inhibition, as seen in 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

Biological Activity

2,4-Difluoro-6-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents and industrial applications.

Chemical Structure and Properties

The chemical structure of 2,4-Difluoro-6-methylbenzodifluoride can be represented as follows:

- Molecular Formula : C8H6F2

- Molecular Weight : 158.13 g/mol

- IUPAC Name : 2,4-Difluoro-1-(6-fluoro-2-methylphenyl)ethan-1-one

This compound features two fluorine atoms and a methyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that 2,4-Difluoro-6-methylbenzodifluoride exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2,4-Difluoro-6-methylbenzodifluoride

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | 22 | 40 µg/mL |

| Streptococcus haemolyticus | 21 | 30 µg/mL |

| Pseudomonas aeruginosa | 22 | 30 µg/mL |

| Klebsiella pneumoniae | 21 | 30 µg/mL |

The compound exhibited significant zones of inhibition against these strains, indicating its potential as an antimicrobial agent suitable for further development in pharmaceutical applications .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that 2,4-Difluoro-6-methylbenzodifluoride may possess antiviral activity. A study focusing on the inhibition of viral replication indicated that compounds with similar fluorinated structures demonstrated efficacy against various viruses by interfering with their replication mechanisms.

Case Study: Antiviral Efficacy

In a controlled experiment, derivatives of fluorinated benzene compounds were evaluated for their ability to inhibit viral replication in vitro. The results indicated that modifications in the fluorine substitution pattern significantly affected antiviral potency, with some derivatives achieving EC50 values in the low micromolar range. This suggests that further exploration of the structure-activity relationship (SAR) could yield potent antiviral agents .

The biological activity of 2,4-Difluoro-6-methylbenzodifluoride can be attributed to several mechanisms:

- Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into microbial membranes, leading to disruption and cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to induce oxidative stress in cells, contributing to their antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-6-methylbenzodifluoride, and what reaction conditions maximize yield?

- Methodological Answer : The synthesis typically involves fluorination of precursor aromatic compounds. For example, fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones under mild, metal-free conditions, achieving yields up to 92% . Key steps include:

- Precursor selection : Use of 2,4-difluoro-6-methylbenzoyl chloride as a starting material.

- Reaction optimization : Control of temperature (e.g., room temperature for stability) and stoichiometric ratios of fluorinating agents.

- Characterization : Confirm purity via GC-MS and monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation .

Q. Which spectroscopic techniques are critical for characterizing 2,4-Difluoro-6-methylbenzodifluoride?

- Methodological Answer :

- <sup>19</sup>F NMR : Essential for identifying fluorine environments; chemical shifts typically range between -110 to -130 ppm for aromatic fluorines .

- GC-MS : Validates molecular weight (e.g., calculated m/z 216.05 for C₈H₆F₄) and detects impurities.

- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1200–1100 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing fluorinated aromatic compounds?

- Methodological Answer :

- Standardize protocols : Document exact molar ratios (e.g., 1:1.2 for ketone to fluorinating agent), solvent systems (e.g., DCM or THF), and reaction times.

- Control moisture : Fluorination reactions are sensitive to hydrolysis; use anhydrous conditions and inert atmospheres .

- Cross-validate data : Compare melting points (e.g., 78–80°C for analogous compounds) and spectral data with literature .

Advanced Research Questions

Q. How can contradictions in reported <sup>19</sup>F NMR chemical shifts for fluorinated aromatics be resolved?

- Methodological Answer :

- Variable-temperature NMR : Assess dynamic effects (e.g., ring flipping) that may obscure shifts.

- Isotopic labeling : Use <sup>13</sup>C-labeled analogs to decouple overlapping signals.

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What strategies mitigate competing side reactions during the synthesis of multi-fluorinated aromatics?

- Methodological Answer :

- Directing groups : Introduce methoxy or boronic acid groups to regioselectively position fluorine substituents .

- Sequential fluorination : Prioritize electrophilic fluorination at meta positions before ortho/para sites to avoid steric clashes.

- In situ monitoring : Use LC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine increases electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings with aryl boronic acids (e.g., 2,3-difluoro-4-methoxyphenylboronic acid) .

- Steric considerations : Methyl groups at the 6-position may hinder access to catalytic sites; optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for fluorinated derivatives?

- Methodological Answer :

- Purity assessment : Recrystallize samples using gradient cooling (e.g., hexane/ethyl acetate) and validate via DSC.

- Interlaboratory comparison : Cross-reference data with standardized compounds (e.g., 3,5-difluorobenzoic acid, m.p. 95–97°C) .

Methodological Tables

| Parameter | Value | Source |

|---|---|---|

| Typical <sup>19</sup>F NMR shift | -118 to -125 ppm | |

| GC-MS m/z (M⁺) | 216.05 | |

| Melting point range | 75–85°C (literature) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.